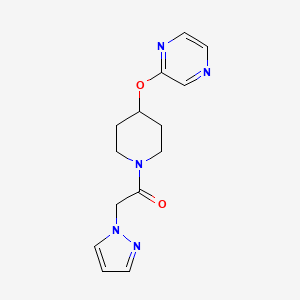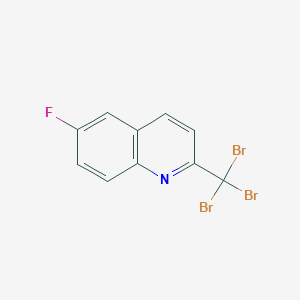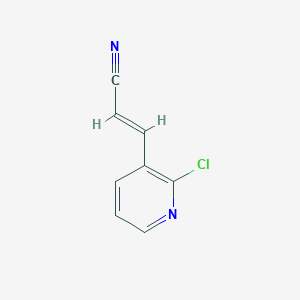![molecular formula C25H22N2O2 B2396154 3-[(3,4-dimethoxyphenyl)-(1H-indol-3-yl)methyl]-1H-indole CAS No. 33948-95-7](/img/structure/B2396154.png)
3-[(3,4-dimethoxyphenyl)-(1H-indol-3-yl)methyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including two indole rings and a dimethoxyphenyl group . It’s likely to be involved in various chemical reactions due to these functional groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 3-(3,4-Dimethoxyphenyl)-L-alanine can be synthesized from related starting materials . Another study reported the synthesis of a related compound, isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate, via a reaction involving 3,4-dimethoxycinnamic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds present, the arrangement of atoms, and the overall 3D structure of the molecule .
Chemical Reactions Analysis
The compound’s chemical reactivity would depend on its functional groups. For instance, the indole rings might undergo electrophilic substitution reactions, while the dimethoxyphenyl group could participate in reactions involving its aromatic ring or ether groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. For example, the presence of polar functional groups could influence its solubility in different solvents .
Applications De Recherche Scientifique
- Application : 3,3’-((3,4-Dimethoxyphenyl)-methylene)bis(1H-indole) exhibits promising cytotoxic effects against cancer cells. Researchers are exploring its mechanisms of action and potential for targeted cancer treatment .
- Application : The compound has demonstrated antimicrobial activity against various pathogens. Researchers are investigating its potential as a novel antimicrobial agent .
- Application : 3,3’-((3,4-Dimethoxyphenyl)-methylene)bis(1H-indole) may have neuroprotective properties. Studies are exploring its impact on neuronal health and potential therapeutic applications .
- Application : This compound shows promise as an anti-inflammatory agent. Researchers are investigating its effects on inflammatory pathways and immune responses .
- Application : Scientists are using 3,3’-((3,4-Dimethoxyphenyl)-methylene)bis(1H-indole) as a scaffold for designing novel drugs. Its unique structure provides opportunities for targeted therapies .
- Application : Researchers are studying the compound’s interactions with proteins, nucleic acids, and enzymes. Its role in chemical biology and bioorganic chemistry is an active area of investigation .
Anticancer Properties
Antimicrobial Activity
Neuroprotective Effects
Anti-inflammatory Potential
Drug Design and Synthesis
Chemical Biology and Bioorganic Chemistry
Propriétés
IUPAC Name |
3-[(3,4-dimethoxyphenyl)-(1H-indol-3-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-28-23-12-11-16(13-24(23)29-2)25(19-14-26-21-9-5-3-7-17(19)21)20-15-27-22-10-6-4-8-18(20)22/h3-15,25-27H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZXONYAPGBGLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dimethoxyphenyl)-(1H-indol-3-yl)methyl]-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2396073.png)
![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2396075.png)
![5-bromo-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2396076.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2396078.png)


![N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2396082.png)
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)



![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)
![3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2396092.png)